molecular formula C17H40ClO2PSi B14513458 {3-[Ethyl(dimethoxy)silyl]propyl}(dimethyl)octylphosphanium chloride CAS No. 62573-02-8

{3-[Ethyl(dimethoxy)silyl]propyl}(dimethyl)octylphosphanium chloride

Cat. No.: B14513458
CAS No.: 62573-02-8
M. Wt: 371.0 g/mol
InChI Key: HSNVMSCDHFRIRQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{3-[Ethyl(dimethoxy)silyl]propyl}(dimethyl)octylphosphanium chloride is a chemical compound that belongs to the class of organophosphonium salts. These compounds are known for their diverse applications in various fields, including organic synthesis, catalysis, and materials science. The unique structure of this compound, which includes both silyl and phosphonium groups, makes it particularly interesting for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[Ethyl(dimethoxy)silyl]propyl}(dimethyl)octylphosphanium chloride typically involves the reaction of a silylating agent with a phosphonium salt. One common method is to react 3-chloropropyltriethoxysilane with dimethyloctylphosphine in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactants.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

{3-[Ethyl(dimethoxy)silyl]propyl}(dimethyl)octylphosphanium chloride undergoes various types of chemical reactions, including:

    Oxidation: The phosphonium group can be oxidized to form phosphine oxides.

    Reduction: The compound can be reduced to form phosphines.

    Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically require mild conditions and can be catalyzed by bases or acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphonium group typically yields phosphine oxides, while reduction can produce phosphines.

Scientific Research Applications

{3-[Ethyl(dimethoxy)silyl]propyl}(dimethyl)octylphosphanium chloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biocompatible material in drug delivery systems.

    Medicine: Explored for its antimicrobial properties and potential use in pharmaceuticals.

    Industry: Utilized in the production of advanced materials, such as coatings and adhesives.

Mechanism of Action

The mechanism by which {3-[Ethyl(dimethoxy)silyl]propyl}(dimethyl)octylphosphanium chloride exerts its effects involves interactions with molecular targets such as enzymes and cell membranes. The silyl group can enhance the compound’s stability and solubility, while the phosphonium group can facilitate interactions with biological molecules. These interactions can lead to various biological effects, including antimicrobial activity and modulation of enzyme function.

Comparison with Similar Compounds

Similar Compounds

  • {3-[Trimethoxysilyl]propyl}(dimethyl)octylphosphanium chloride
  • {3-[Triethoxysilyl]propyl}(dimethyl)octylphosphanium chloride
  • {3-[Methyldimethoxysilyl]propyl}(dimethyl)octylphosphanium chloride

Uniqueness

The unique combination of silyl and phosphonium groups in {3-[Ethyl(dimethoxy)silyl]propyl}(dimethyl)octylphosphanium chloride distinguishes it from other similar compounds. This combination provides enhanced stability, solubility, and reactivity, making it particularly valuable for various applications in research and industry.

Properties

CAS No.

62573-02-8

Molecular Formula

C17H40ClO2PSi

Molecular Weight

371.0 g/mol

IUPAC Name

3-[ethyl(dimethoxy)silyl]propyl-dimethyl-octylphosphanium;chloride

InChI

InChI=1S/C17H40O2PSi.ClH/c1-7-9-10-11-12-13-15-20(5,6)16-14-17-21(8-2,18-3)19-4;/h7-17H2,1-6H3;1H/q+1;/p-1

InChI Key

HSNVMSCDHFRIRQ-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCC[P+](C)(C)CCC[Si](CC)(OC)OC.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.